

Procyanidin B1: A Novel Supplement for Enhancing Oocyte In Vitro Maturation

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Compound of Interest

Compound Name: Procyanidin B1

Cat. No.: B7799975

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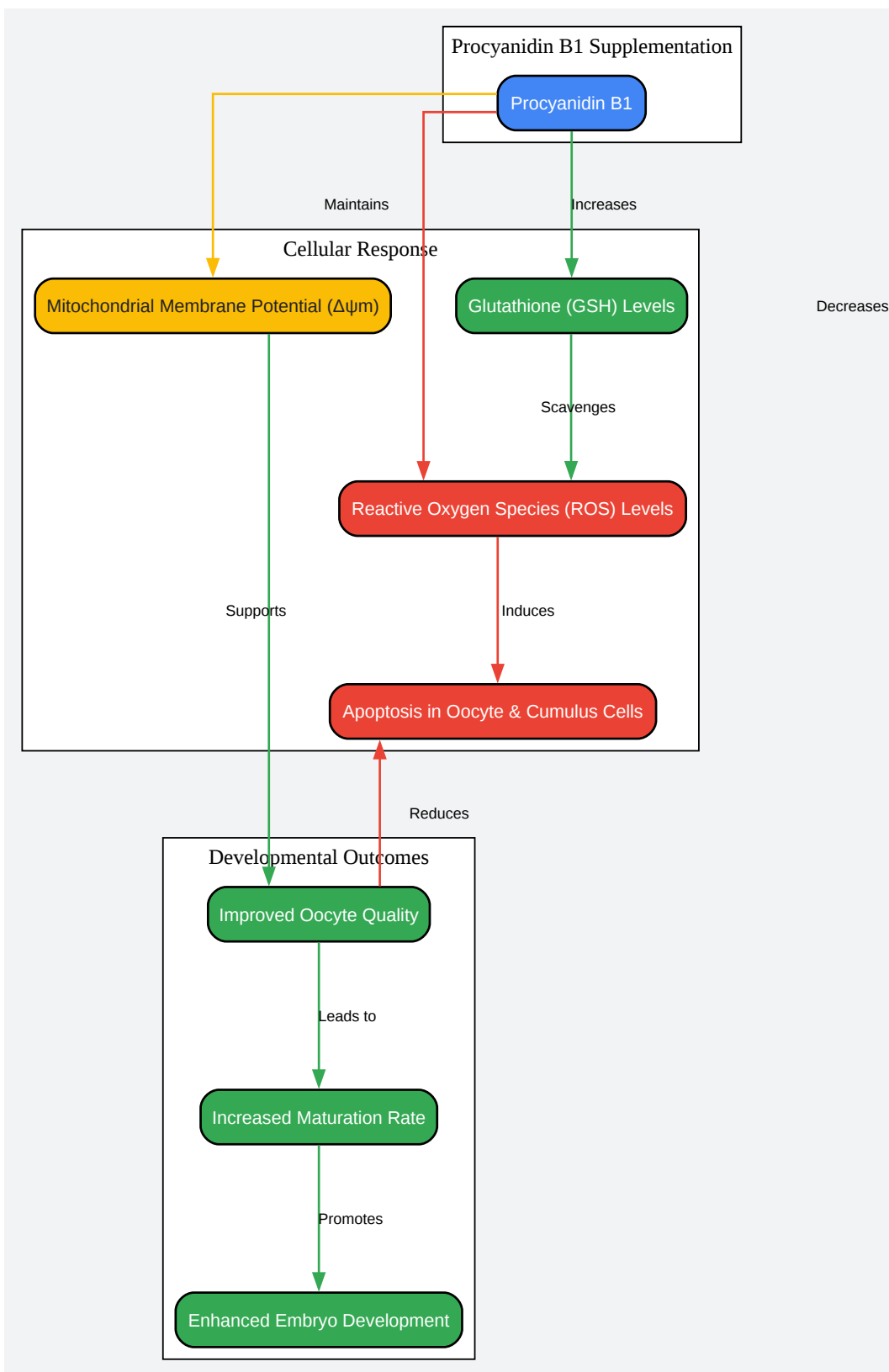
Application Notes and Protocols for Researchers and Drug Development Professionals

Procyanidin B1 (PB1), a natural polyphenolic compound, has emerged as a promising supplement for improving the success of oocyte in vitro maturation (IVM). Its potent antioxidant properties effectively mitigate the detrimental effects of oxidative stress, a key challenge in assisted reproductive technologies. These application notes provide a comprehensive overview of the effects of PB1 on oocyte maturation and subsequent embryonic development, along with detailed protocols for its use in a research setting.

Mechanism of Action

Procyanidin B1 enhances oocyte quality primarily by reducing oxidative stress.^{[1][2][3]} During in vitro culture, oocytes are susceptible to damage from reactive oxygen species (ROS), which can lead to apoptosis and compromised developmental competence.^{[1][2]} PB1 supplementation has been shown to decrease ROS levels and increase the intracellular concentration of glutathione (GSH), a major antioxidant.^{[1][2][3]} This antioxidative action helps maintain mitochondrial membrane potential ($\Delta\psi_m$) and inhibits apoptosis in both oocytes and surrounding cumulus cells.^{[1][2][3]}

A related compound, Procyanidin B2 (PCB2), has been found to improve the developmental capacity of bovine oocytes by activating the PPAR γ /UCP1 pathway, which promotes lipid catabolism and reduces oxidative stress.^{[4][5]} While the direct signaling pathways for PB1 in oocytes are still under investigation, its primary mechanism is centered on the regulation of cellular redox status.



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Caption: Procyanidin B1 signaling pathway in oocyte maturation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of **Procyanidin B1** on porcine oocyte IVM and subsequent parthenogenetic embryo development.

Table 1: Effect of **Procyanidin B1** on Porcine Oocyte Maturation and Embryo Development

Treatment Group	Concentration	MII Oocyte Rate (%)	Blastocyst Rate (%)	Total Cells per Blastocyst
Control	0 μ M	79.61 \pm 0.71	60.42 \pm 1.97	Not Reported
PB1	50 μ M	No Significant Difference	Not Reported	Not Reported
PB1	100 μ M	83.29 \pm 1.26	68.95 \pm 5.02**	Significantly Increased
PB1	150 μ M	No Significant Difference	Not Reported	Not Reported
PB1	200 μ M	Significantly Decreased	Not Reported	Not Reported

*p < 0.05 compared to control; **p < 0.01 compared to control. Data sourced from a study on porcine oocytes.[\[1\]](#)

Table 2: Effect of **Procyanidin B1** on Oxidative Stress Markers in Porcine MII Oocytes

Treatment Group	Concentration	Relative ROS Level (Fluorescence Intensity)	Relative GSH Level
Control	0 μ M	10.11 \pm 1.33	Baseline
PB1	100 μ M	4.91 \pm 0.78*	Significantly Increased

*p < 0.001 compared to control. Data sourced from a study on porcine oocytes.[\[1\]](#)

Experimental Protocols

The following are detailed protocols for the in vitro maturation of oocytes with **Procyanidin B1**, based on methodologies described in the literature.

Preparation of Procyanidin B1 Stock Solution

- Reagent: **Procyanidin B1** (PB1) powder.
- Solvent: Dimethyl sulfoxide (DMSO).
- Procedure:
 - Dissolve PB1 powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C.

In Vitro Maturation (IVM) of Oocytes

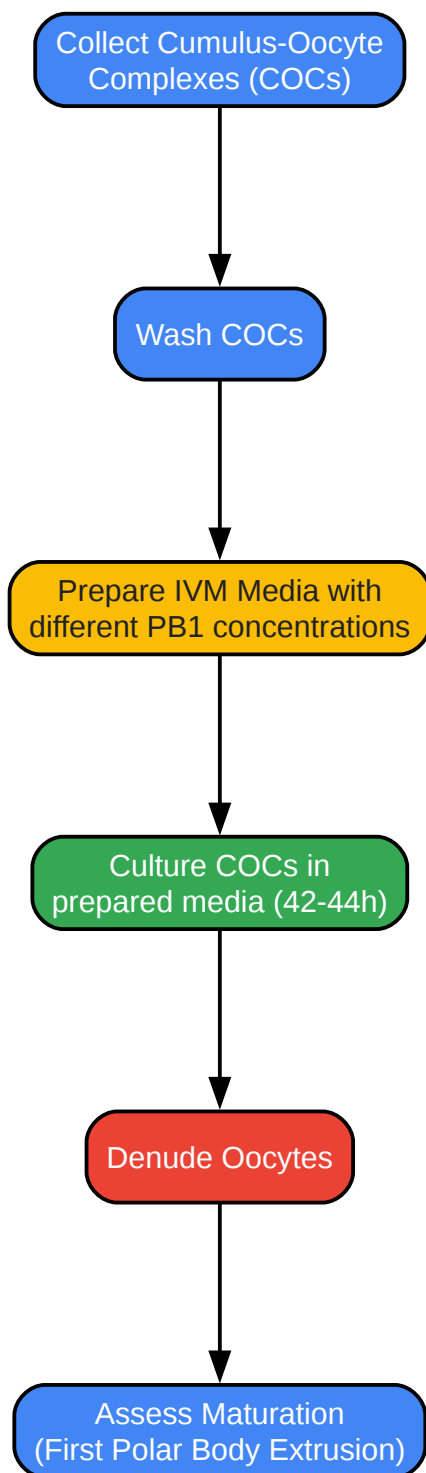
This protocol is based on porcine oocyte IVM.

- Oocyte Collection:
 - Collect cumulus-oocyte complexes (COCs) from porcine ovaries obtained from a local abattoir.
 - Wash the collected COCs three times in a washing medium (e.g., Tyrode's lactate-polyvinyl alcohol).
- IVM Medium Preparation:
 - Use a basal IVM medium (e.g., TCM-199) supplemented with hormones (e.g., hCG and eCG), growth factors (e.g., EGF), and cysteine.
 - Prepare different treatment groups by supplementing the IVM medium with PB1 from the stock solution to achieve final concentrations of 0 μ M (control), 50 μ M, 100 μ M, 150 μ M,

and 200 μ M. Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., <0.1%).

- Maturation Culture:
 - Culture groups of COCs (e.g., 50 COCs per well) in the prepared IVM media.
 - Incubate for 42-44 hours at 38.5°C in a humidified atmosphere of 5% CO₂.
- Assessment of Maturation:
 - After incubation, denude the oocytes of cumulus cells by gentle pipetting in the presence of hyaluronidase.
 - Assess maturation by observing the extrusion of the first polar body under a microscope. Oocytes with a visible first polar body are classified as mature (MII stage).

Experimental Workflow: Oocyte IVM with Procyanidin B1



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Caption: Workflow for in vitro maturation of oocytes with **Procyanidin B1**.

Measurement of Reactive Oxygen Species (ROS) Levels

- Staining:
 - After IVM, wash the denuded MII oocytes.
 - Incubate the oocytes in a solution containing a ROS-sensitive fluorescent probe (e.g., 10 μ M 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA) for a specified time (e.g., 20 minutes) in the dark.
- Imaging:
 - Wash the oocytes to remove excess probe.
 - Mount the oocytes on a glass slide and observe under an epifluorescence microscope with the appropriate filter set.
- Quantification:
 - Capture images and measure the fluorescence intensity of each oocyte using image analysis software (e.g., ImageJ).
 - Normalize the fluorescence intensity to the control group.

Measurement of Glutathione (GSH) Levels

- Staining:
 - After IVM, wash the denuded MII oocytes.
 - Incubate the oocytes in a solution containing a GSH-sensitive fluorescent probe (e.g., 10 μ M 4-chloromethyl-6,8-difluoro-7-hydroxycoumarin - CellTracker™ Blue CMF2HC) for a specified time (e.g., 30 minutes) in the dark.
- Imaging and Quantification:
 - Follow the same imaging and quantification steps as described for ROS measurement, using the appropriate filter set for the GSH probe.

Parthenogenetic Activation and Embryo Culture

- Activation:
 - After IVM, wash the mature MII oocytes.
 - Induce activation by treating the oocytes with an electrical pulse or a chemical stimulus (e.g., ionomycin followed by 6-dimethylaminopurine).
- Embryo Culture:
 - Culture the activated oocytes in a suitable embryo culture medium (e.g., PZM-3).
 - Culture for 6-7 days at 38.5°C in a humidified atmosphere of 5% CO₂.
- Assessment of Development:
 - Evaluate the cleavage rate at 48 hours post-activation.
 - Assess the blastocyst formation rate and count the total number of cells in the blastocysts on day 6 or 7. Total cell count can be determined by staining the blastocysts with a nuclear stain (e.g., Hoechst 33342) and counting the nuclei under a fluorescence microscope.

Conclusion

Procyanidin B1 is a valuable supplement for enhancing the in vitro maturation of oocytes. At an optimal concentration of 100 µM, it significantly improves maturation rates and the developmental potential of the resulting embryos by mitigating oxidative stress.^[1] The provided protocols offer a framework for researchers to incorporate **Procyanidin B1** into their IVM systems to improve oocyte quality and experimental outcomes. Further research may explore the precise molecular pathways activated by PB1 in oocytes of different species.

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